Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate
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Overview
Description
Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate is a chemical compound with a complex structure that belongs to the class of quinoline derivatives. This compound is characterized by its unique octahydroquinoline core, which is a saturated version of the quinoline ring system. The presence of the ethyl ester group at the 4a position adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of quinoline derivatives followed by esterification. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification agents like ethyl chloroformate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can further saturate the ring system or modify the ester group.
Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated quinoline derivatives .
Scientific Research Applications
Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Mechanism of Action
The mechanism of action of Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Ethyl (4aS,8aS)-4-methyl-decahydroquinoxaline-1-carboxylate
- 4-Ethyl-2-[(4aS,8aS)-octahydro-1(2H)-quinolinylmethyl]-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness
What sets Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate apart is its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)12-7-4-3-6-10(12)13-9-5-8-12/h10,13H,2-9H2,1H3/t10-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMOWINSTLPBJR-JQWIXIFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CCCC[C@@H]1NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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